

Spectroscopic Characterization of Spiro[2.5]octane: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Spiro[2.5]octane**

Cat. No.: **B087113**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **spiro[2.5]octane**, a saturated bicyclic hydrocarbon. The unique spirocyclic structure, consisting of a cyclopropane ring fused to a cyclohexane ring, presents a distinct spectroscopic fingerprint. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **spiro[2.5]octane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR data in the public domain, the following chemical shifts for ^1H and ^{13}C NMR are predicted values based on computational models. These predictions provide a reliable estimation for the spectroscopic characterization of **spiro[2.5]octane**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Spiro[2.5]octane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Cyclopropane (CH ₂)	~ 0.4 - 0.6	Multiplet
Cyclohexane (CH ₂)	~ 1.3 - 1.6	Multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Spiro[2.5]octane**

Carbon Atom	Predicted Chemical Shift (ppm)
Spiro Carbon	~ 20 - 25
Cyclopropane (CH ₂)	~ 8 - 12
Cyclohexane (C1, C5)	~ 30 - 35
Cyclohexane (C2, C4)	~ 22 - 27
Cyclohexane (C3)	~ 25 - 30

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of **spiro[2.5]octane** is characterized by the vibrational modes of its constituent cycloalkane rings.

Table 3: Key IR Absorption Bands for **Spiro[2.5]octane**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
~ 3080	C-H Stretch (Cyclopropane)	Medium
2925, 2855	C-H Stretch (Cyclohexane)	Strong
~ 1450	CH ₂ Scissoring	Medium
~ 1020	Cyclopropane Ring "Breathing"	Medium

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **spiro[2.5]octane** provides information about its molecular weight and fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of **Spiro[2.5]octane**

m/z	Ion	Relative Abundance
110	[M] ⁺	Moderate
95	[M - CH ₃] ⁺	Moderate
81	[C ₆ H ₉] ⁺	Strong
67	[C ₅ H ₇] ⁺	High
54	[C ₄ H ₆] ⁺	Moderate

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (Predicted)

The ¹H and ¹³C NMR data were generated using computational prediction software. The process typically involves the following steps:

- Structure Input: The molecular structure of **spiro[2.5]octane** is provided to the software, often as a SMILES string (C1CCC2(CC1)CC2).
- Computational Method: The software employs algorithms based on empirical databases and quantum mechanical calculations (e.g., Density Functional Theory - DFT) to estimate the chemical shifts.
- Data Output: The predicted chemical shifts and multiplicities are provided as output.

It is important to note that while these predictions are highly accurate, experimental verification is recommended for definitive structural confirmation.

Gas-Phase Infrared (IR) Spectroscopy

A typical experimental setup for gas-phase FTIR spectroscopy of a volatile compound like **spiro[2.5]octane** involves:

- Sample Preparation: A small amount of liquid **spiro[2.5]octane** is vaporized into an evacuated gas cell. The pressure of the gas in the cell is carefully controlled.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. The instrument consists of a light source, an interferometer, a sample compartment containing the gas cell, and a detector.
- Data Acquisition: An infrared beam is passed through the gas sample. The interferometer modulates the light, and the detector measures the intensity of the transmitted light as a function of frequency. A background spectrum of the empty cell is also recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

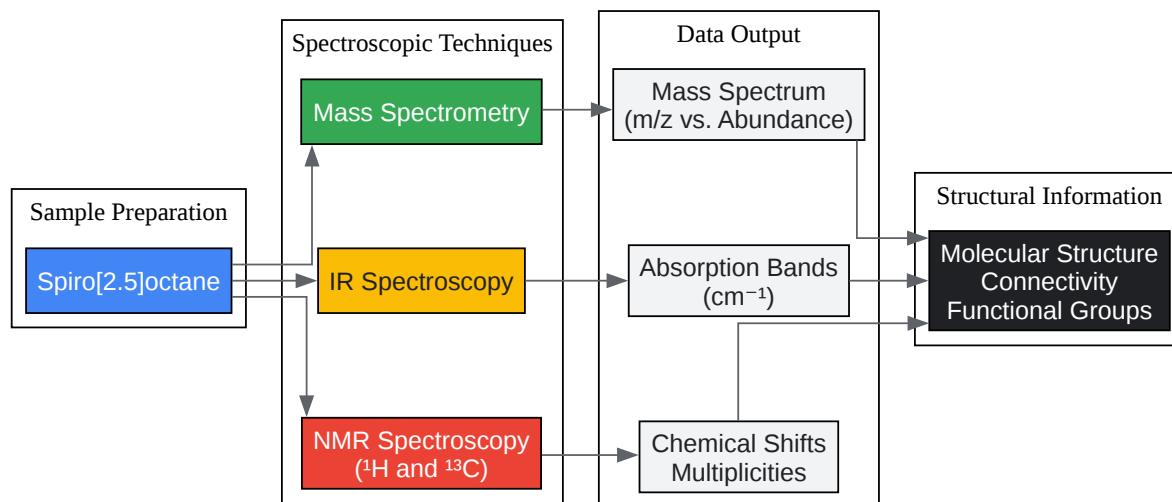
Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of **spiro[2.5]octane** is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

- Sample Introduction: A dilute solution of **spiro[2.5]octane** in a volatile solvent is injected into the gas chromatograph. The GC separates the **spiro[2.5]octane** from any impurities.
- Ionization: As **spiro[2.5]octane** elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and a computer generates a mass spectrum, which is a plot of relative ion abundance versus m/z .

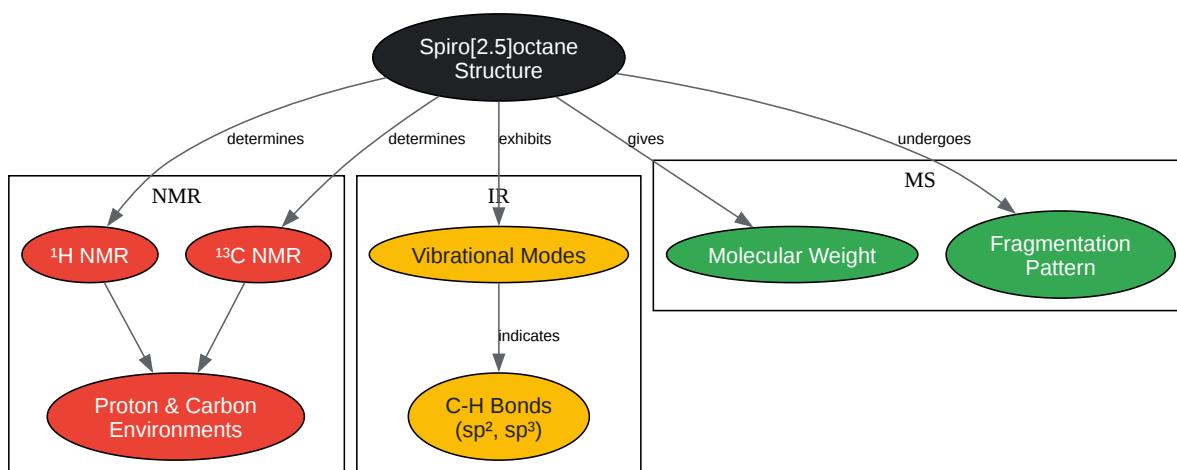
Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of **spiro[2.5]octane**.



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Caption: Workflow for the spectroscopic analysis of **Spiro[2.5]octane**.

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Caption: Relationship between spectroscopic data and structural features.

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